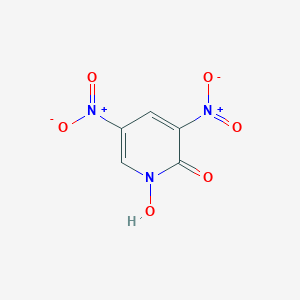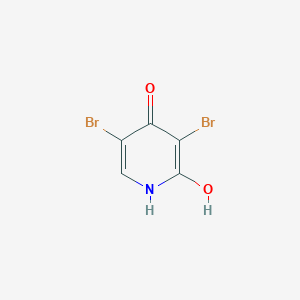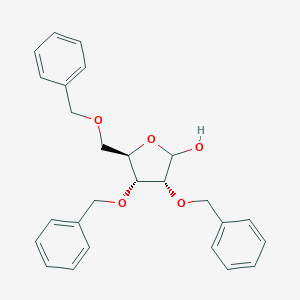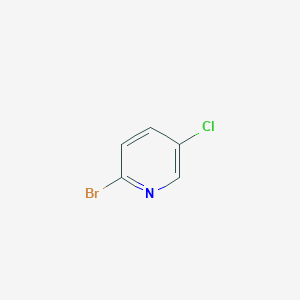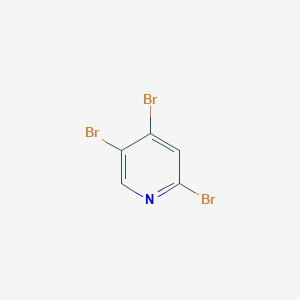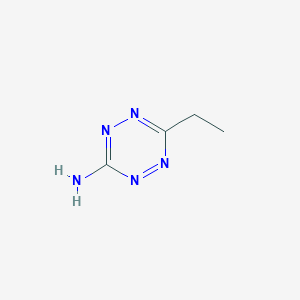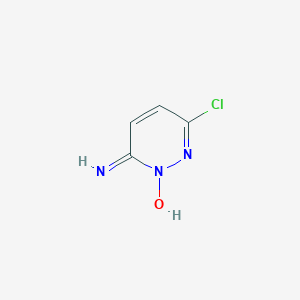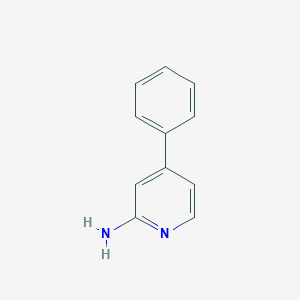
Ssioriside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Ssioriside involves the extraction from natural sources such as the barks of Prunus ssiori and Prunus padus . The extraction process typically includes the use of solvents like methanol or ethanol to isolate the compound from the plant material. The crude extract is then subjected to chromatographic techniques to purify this compound.
Industrial Production Methods: Industrial production of this compound is not extensively documented, but it generally follows similar extraction and purification processes as those used in laboratory settings. The scalability of these methods depends on the availability of the raw plant material and the efficiency of the extraction and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions: Ssioriside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound, such as hydroxyl groups and methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding aldehydes or carboxylic acids, while reduction can yield alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Ssioriside has a wide range of scientific research applications, including:
Industry: The compound’s antioxidant properties also make it a candidate for use in food preservation and cosmetic formulations.
Wirkmechanismus
The mechanism of action of Ssioriside involves its interaction with various molecular targets and pathways. Its antioxidant activity is primarily due to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, this compound’s inhibitory effect on α-glucosidase suggests that it may interfere with carbohydrate metabolism, potentially reducing blood sugar levels .
Vergleich Mit ähnlichen Verbindungen
Ssioriside is unique among lignan glycosides due to its specific structure and biological activities. Similar compounds include:
Nudiposide: Another lignan glycoside with similar antioxidant properties.
Lyoniside: A lignan glycoside that also exhibits enzyme inhibitory activities.
Sinapic Acid Glucoside: A phenolic acid glucoside with antioxidant properties.
These compounds share structural similarities with this compound but differ in their specific biological activities and applications.
Eigenschaften
CAS-Nummer |
126882-53-9 |
|---|---|
Molekularformel |
C27H38O12 |
Molekulargewicht |
554.6 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-[(2S,3S)-4-hydroxy-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C27H38O12/c1-34-19-7-14(8-20(35-2)24(19)31)5-16(11-28)17(12-38-27-26(33)23(30)18(29)13-39-27)6-15-9-21(36-3)25(32)22(10-15)37-4/h7-10,16-18,23,26-33H,5-6,11-13H2,1-4H3/t16-,17-,18-,23+,26-,27-/m1/s1 |
InChI-Schlüssel |
UTPBCUCEDIRSFI-KHLXKNNCSA-N |
SMILES |
COC1=CC(=CC(=C1O)OC)CC(CO)C(CC2=CC(=C(C(=C2)OC)O)OC)COC3C(C(C(CO3)O)O)O |
Isomerische SMILES |
COC1=CC(=CC(=C1O)OC)C[C@H](CO)[C@H](CC2=CC(=C(C(=C2)OC)O)OC)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O |
Kanonische SMILES |
COC1=CC(=CC(=C1O)OC)CC(CO)C(CC2=CC(=C(C(=C2)OC)O)OC)COC3C(C(C(CO3)O)O)O |
Aussehen |
Powder |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Ssioriside?
A: this compound, also known as (8S,8'S)-4,4'-dihydroxy-3,3',5,5'-tetramethoxylignan 9-O-β-D-xylopyranoside, possesses the molecular formula C26H34O12 and a molecular weight of 538.55 g/mol [].
Q2: Where has this compound been found in nature?
A2: this compound has been isolated from various plant sources, including:
- The roots of the Northern highbush blueberry (Vaccinium corymbosum L.) []
- The bark of Prunus ssiori and Prunus padus []
- The stem of Rhododendron mucronulatum []
- The inner bark of Betula schmidtii []
Q3: Has this compound exhibited any notable biological activity?
A: Research suggests that this compound demonstrates moderate inhibitory activity against α-glucosidase with an IC50 value of 650 μM []. This finding suggests potential applications for managing blood sugar levels, although further research is needed.
Q4: Are there other lignans found alongside this compound in these plants?
A4: Yes, several other lignans have been identified alongside this compound in various plant species, including:
- Nudiposide and Lyoniside in the roots of the Northern highbush blueberry []
- Lyoniside and Nudiposide in the bark of Afzelia africana []
- Eighteen lignans, including Lyoniresinol and Pinoresinol, in Machilus robusta []
Q5: What analytical methods are commonly employed to identify and characterize this compound?
A5: Researchers utilize various chromatographic and spectroscopic techniques for this compound identification and characterization. These methods include:
- Chromatography: Column chromatography using silica gel and Sephadex LH-20, as well as reversed-phase HPLC, are employed for isolation and purification [, ].
- Spectroscopy: Structural elucidation relies on spectroscopic data analysis, including 1H and 13C NMR, and mass spectrometry [, ].
Q6: What is the current understanding of the Structure-Activity Relationship (SAR) of this compound?
A: While specific SAR studies focusing solely on this compound are limited, research on related lignans suggests that structural modifications can significantly impact their biological activity []. Factors like the degree of hydroxylation, methylation, and glycosylation patterns may influence their binding affinities and overall potency.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


